Benzyl (3,3-difluorocyclohexyl)carbamate
Overview
Description
Benzyl (3,3-difluorocyclohexyl)carbamate is a chemical compound with the molecular formula C14H17F2NO2 . It has an average mass of 269.287 Da and a Monoisotopic mass of 269.122742 Da . It is listed under the CAS No. 921602-76-8 .
Physical And Chemical Properties Analysis
Benzyl (3,3-difluorocyclohexyl)carbamate has a boiling point, but the exact temperature is not specified . More detailed physical and chemical properties were not found in the available sources .Scientific Research Applications
Stereospecific Nickel-Catalyzed Cross-Coupling
Research by Harris et al. (2013) in the Journal of the American Chemical Society demonstrated the stereospecific coupling of benzylic carbamates with aryl- and heteroarylboronic esters, emphasizing the control of absolute stereochemistry using an achiral catalyst. This study highlights the utility of benzylic carbamates in selective inversion or retention at the electrophilic carbon during chemical reactions (Harris et al., 2013).
Antibacterial Agents Against Gram-Positive Bacteria
Liang et al. (2020) explored (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents, specifically against Gram-positive bacteria. Their study, published in Archiv der Pharmazie, found that certain compounds in this class exhibited potent inhibitory activity against various strains of Staphylococcus aureus and Enterococcus faecalis (Liang et al., 2020).
Gold(I)-Catalyzed Dynamic Kinetic Enantioselective Intramolecular Hydroamination
Zhang et al. (2007) in the Journal of the American Chemical Society described a treatment of benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate with a gold(I) catalyst. This resulted in high enantioselectivity, demonstrating the significance of benzylic carbamates in gold(I)-catalyzed reactions (Zhang et al., 2007).
Synthesis and Transformations of Alkyl N-(1-Cyclohex-3-enyl)carbamates
Gómez-Sánchez and Marco-Contelles (2005) reported on the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates through Curtius rearrangement in Tetrahedron. Their work demonstrated the versatility of carbamates in synthesizing oxygenated cyclohexylamino building blocks (Gómez-Sánchez & Marco-Contelles, 2005).
Au(I)-Catalyzed Intramolecular Hydrofunctionalization of Allenes
A 2006 study by Zhang et al. in the Journal of the American Chemical Society explored the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, underlining the role of benzylic carbamates in forming oxygen heterocycles and vinyl tetrahydrocarbazoles (Zhang et al., 2006).
Safety And Hazards
Benzyl (3,3-difluorocyclohexyl)carbamate should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces. Direct contact with the skin, eyes, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area, and personal protective equipment should be worn as required .
properties
IUPAC Name |
benzyl N-(3,3-difluorocyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c15-14(16)8-4-7-12(9-14)17-13(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVSCGIGMJHUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741809 | |
Record name | Benzyl (3,3-difluorocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3,3-difluorocyclohexyl)carbamate | |
CAS RN |
921602-76-8 | |
Record name | Benzyl (3,3-difluorocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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